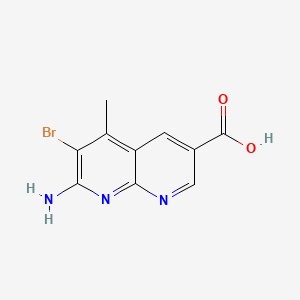![molecular formula C27H30N2O2 B13937813 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol is a complex organic compound with a unique structure that combines elements of imidazo[1,2-a]pyridine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the Friedländer reaction, which is a rapid and scalable mechanochemical synthesis under basic conditions using ball milling . This method demonstrates broad functional group tolerance and can achieve moderate to excellent yields ranging from 69% to over 95% within one hour of reaction time.
Industrial Production Methods
Industrial production of this compound may involve the use of Resonant Acoustic Mixing (RAM) for gram-scale reactions, providing an isolated yield of 87% after simple recrystallization in ethanol . This method ensures high efficiency and scalability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
Wirkmechanismus
The mechanism of action of 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol include other imidazo[1,2-a]pyridine derivatives and phenyl-substituted compounds. Examples include:
- 2-(4-(3-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
- 2-(4-(3-(4-Hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
Uniqueness
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and solubility, making it suitable for various applications .
Eigenschaften
Molekularformel |
C27H30N2O2 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-[4-[7-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C27H30N2O2/c1-18-15-25-28-16-24(20-9-13-22(14-10-20)31-26(2,3)4)29(25)17-23(18)19-7-11-21(12-8-19)27(5,6)30/h7-17,30H,1-6H3 |
InChI-Schlüssel |
VUSMFFFIDWAMJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=C(N2C=C1C3=CC=C(C=C3)C(C)(C)O)C4=CC=C(C=C4)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)

![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)

